TL02-59

Übersicht

Beschreibung

TL02-59 is a selective inhibitor of the Src-family kinase Fgr, with an IC50 value of 0.03 nanomolar. It also inhibits Lyn and Hck with IC50 values of 0.1 nanomolar and 160 nanomolar, respectively . This compound has shown potent suppression of acute myelogenous leukemia cell growth .

Wissenschaftliche Forschungsanwendungen

TL02-59 has several significant applications in scientific research:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Employed in cell-based assays to investigate the role of Src-family kinases in cellular processes.

Industry: Utilized in the development of targeted therapies for hematologic cancers.

Wirkmechanismus

TL02-59 exerts its effects by binding to the ATP-binding site of the Fgr kinase, leading to the inhibition of its autophosphorylation. This binding induces conformational changes that disrupt the SH2 and SH3 domains, preventing further kinase activity . The primary molecular targets are the Src-family kinases Fgr, Lyn, and Hck .

Similar Compounds:

A-419259: Another Src-family kinase inhibitor that induces a closed conformation of the Fgr kinase.

Midostaurin: A pan-Flt3 inhibitor with limited efficacy in treating acute myelogenous leukemia.

Lestaurtinib: Another Flt3 inhibitor with broader kinase inhibition profile.

Uniqueness: this compound is unique due to its high selectivity and potency for the Fgr kinase, with significantly lower IC50 values compared to other inhibitors. This selectivity makes it a valuable tool for studying specific kinase pathways and developing targeted therapies .

Biochemische Analyse

Biochemical Properties

TL02-59 has been shown to inhibit the Src-family kinase Fgr with an IC50 of 0.03 nM . It also inhibits Lyn and Hck with IC50s of 0.1 nM and 160 nM, respectively . These interactions with enzymes are crucial for its biochemical activity.

Cellular Effects

This compound has been found to potently suppress the growth of AML cells . It induces growth arrest in primary AML bone marrow samples . It also reduces the release of profibrotic chemokines from the lungs of radiation-induced pulmonary fibrosis (RIPF) mice, without reducing numbers of senescent cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of Src-family kinase Fgr, which leads to the suppression of AML cell growth . It also inhibits the production of chemokines involved in the migration of macrophages to the lung .

Temporal Effects in Laboratory Settings

In vitro studies have demonstrated that this compound can effectively inhibit the production of profibrotic chemokines from the lungs of RIPF mice over time .

Dosage Effects in Animal Models

In animal models of AML, this compound has been shown to completely clear AML cells from the spleen and peripheral blood, while dramatically suppressing bone marrow involvement .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TL02-59 involves multiple steps, including the formation of an N-phenylbenzamide scaffold. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: The compound is available in various quantities and forms, including solid and solution states .

Analyse Chemischer Reaktionen

Types of Reactions: TL02-59 primarily undergoes inhibition reactions with specific kinases. It does not participate in typical organic reactions like oxidation, reduction, or substitution.

Common Reagents and Conditions: The compound is used in kinase inhibition assays, often in the presence of adenosine triphosphate (ATP) and other kinase substrates. The reactions are typically carried out in buffered solutions at physiological pH .

Major Products: The major product of this compound’s interaction with kinases is the inhibited kinase complex, which prevents further phosphorylation and downstream signaling .

Eigenschaften

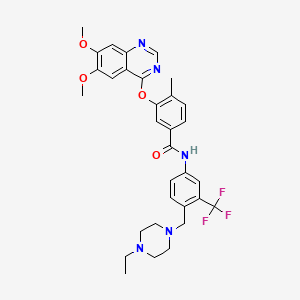

IUPAC Name |

3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34F3N5O4/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHWQBGAKJESFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

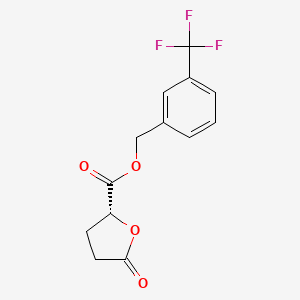

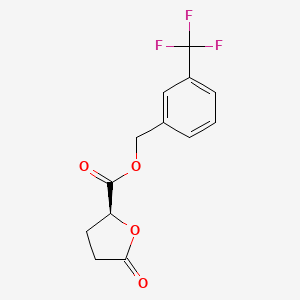

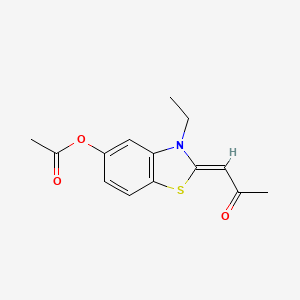

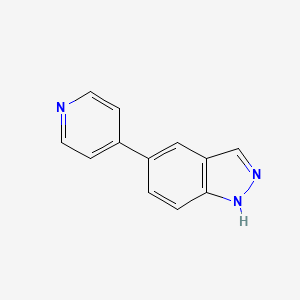

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes TL02-59 a promising candidate for AML treatment compared to previous FLT3 inhibitors?

A1: this compound demonstrates potent anti-AML activity by simultaneously inhibiting multiple tyrosine kinases crucial for AML cell survival and proliferation. [3] Unlike earlier FLT3 inhibitors that primarily target FLT3, this compound also inhibits downstream kinases like SYK, FES, and myeloid Src-family kinases (HCK, LYN, FGR). [3] This multi-targeted approach aims to enhance efficacy and potentially mitigate acquired resistance, addressing limitations observed with previous FLT3 inhibitors. [3]

Q2: Can you elaborate on the role of Fgr in this compound's efficacy against AML, particularly in the context of Flt3 wild-type cases?

A2: Research suggests that this compound's potent inhibition of the myeloid Src-family kinase Fgr is key to its anti-AML activity, even in cases where Flt3 mutations are absent. [4] Notably, a strong correlation was observed between this compound sensitivity and the expression levels of Fgr (as well as Hck and Lyn) in primary AML bone marrow samples, regardless of Flt3 mutational status. [4] This finding highlights Fgr as a potential therapeutic target in AML, particularly for patients with wild-type Flt3 who may not benefit from traditional FLT3 inhibitors.

Q3: Besides its anti-AML activity, has this compound shown potential in other areas of research?

A3: Yes, beyond its promising anti-cancer properties, this compound has also demonstrated potential in preclinical models of pulmonary fibrosis. [5, 6] Specifically, research indicates that this compound's inhibition of Fgr can prevent the recruitment of bone marrow-derived monocytes/macrophages to the lungs, a key event in the development of radiation-induced pulmonary fibrosis. [5] This finding suggests potential applications for this compound in treating fibrotic diseases, although further investigation is needed.

Q4: What are the next steps in the research and development of this compound as a potential therapeutic?

A4: While preclinical studies on this compound have yielded promising results, several crucial steps remain:

- : Weir et al. (2015). Multi-targeted tyrosine kinase inhibitors potently suppress FLT3-ITD+ AML cell growth.

- : Weir et al. (2014). Dual inhibition of Flt3 and Fes tyrosine kinases potently blocks proliferation of AML cells expressing an active Flt3 mutant.

- : SIMULTANEOUS INHIBITION OF DRIVER AND EFFECTOR KINASES PROMOTES POTENT GROWTH ARREST OF AML CELLS IN VITRO AND IN VIVO (Conference abstract)

- : Weir et al. (2017). Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo.

- : Datta et al. (2019). Silica Induced Lung Fibrosis Is Associated With Senescence, Fgr, and Recruitment of Bone Marrow Monocyte/Macrophages.

- : Inhibition of tyrosine kinase Fgr prevents radiation-induced pulmonary fibrosis (RIPF) (Conference Abstract)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'](/img/structure/B611321.png)